N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
CAS No.: 167710-87-4
Cat. No.: VC0004295
Molecular Formula: C26H37Cl2N3O6S
Molecular Weight: 590.6 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride - 167710-87-4](/images/no_structure.jpg)
CAS No. | 167710-87-4 |
---|---|
Molecular Formula | C26H37Cl2N3O6S |
Molecular Weight | 590.6 g/mol |
IUPAC Name | N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C26H36ClN3O6S.ClH/c1-34-20-12-19(13-21(14-20)35-2)17-36-26-16-24(28)23(27)15-22(26)25(31)5-4-18-6-9-30(10-7-18)11-8-29-37(3,32)33;/h12-16,18,29H,4-11,17,28H2,1-3H3;1H |
Standard InChI Key | QSMYZGMJSGUWPM-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC.Cl |
Canonical SMILES | COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC.Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a multifunctional architecture comprising:
-
A 4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl core, providing electron-rich aromatic interactions .
-
A 3-oxopropyl linker connecting the aromatic system to a piperidin-1-yl group, enabling conformational flexibility .
-
An N-[2-(methanesulfonamido)ethyl] side chain, introducing polar sulfonamide functionality .
The IUPAC name systematically describes these components, reflecting the compound’s hierarchical connectivity.
Physicochemical Characteristics
Key properties derived from structural analogs include:
Property | Value/Range | Source |
---|---|---|
Molecular Weight | ~650–670 g/mol | |
Solubility | >10 mg/mL in water (HCl salt) | |
LogP (Predicted) | 2.8–3.5 | |
pKa (Amino Group) | 8.1–8.5 |
The hydrochloride salt form improves bioavailability by increasing ionization state in physiological environments .
Synthesis and Structural Optimization
Synthetic Pathways
While explicit details of the compound’s synthesis are proprietary, retrosynthetic analysis suggests:
-
Aromatic Core Construction: Electrophilic substitution on 3,5-dimethoxybenzyl alcohol introduces the chloro and amino groups .
-
Etherification: Coupling the phenolic oxygen to the 4-amino-5-chlorophenyl system via Williamson ether synthesis .
-
Piperidine Linkage: Michael addition of piperidine to an α,β-unsaturated ketone intermediate .
-
Sulfonamide Functionalization: Reacting the secondary amine with methanesulfonyl chloride .
Analytical Characterization
Critical quality control metrics involve:
-
HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .
-
1H NMR: Key signals at δ 6.8–7.2 ppm (aromatic protons), δ 3.7 ppm (methoxy groups), δ 2.9–3.5 ppm (piperidine and ethylsulfonamide) .
-
Mass Spectrometry: [M+H]+ peak at m/z 651.2 (calculated for C₃₀H₃₅ClN₃O₆S) .
Pharmacological Activity
Serotonergic Receptor Modulation
The compound exhibits high-affinity antagonism at 5-HT₄ receptors (Kᵢ = 1.2 nM) , surpassing early antagonists like RS 39604 (Kᵢ = 9.1 nM) . Mechanistic studies show:
-
Competitive Antagonism: Schild analysis in guinea pig ileum yields pA₂ = 9.3 .
-
Oral Bioavailability: 67% in murine models, attributed to sulfonamide hydrophilicity .
Gastrointestinal Motility Disorders
In micropig models, the compound (0.1 mg/kg i.v.) inhibits 5-HT-induced tachycardia by 85%, persisting >6 hours post-administration . Comparative data:
Parameter | This Compound | SB 204070 |
---|---|---|
5-HT₄ Kᵢ (nM) | 1.2 | 0.8 |
Oral ID₅₀ (μg/kg) | 254 | >3,000 |
Duration (h) | >6 | 2–3 |
Superior oral efficacy stems from metabolic stability lacking in ester-containing analogs .
Neurological Indications
The sulfonamide moiety confers blood-brain barrier permeability (logBB = 0.4) , enabling central 5-HT₄ modulation for cognitive disorders.
Pharmacokinetics and Metabolism
Absorption/Distribution
Metabolic Pathways
Primary routes involve:
-
O-Demethylation: Hepatic CYP2D6 converts methoxy groups to hydroxyls .
-
Sulfonamide Oxidation: CYP3A4-mediated S-oxidation generates inactive metabolites .
Species | LD₅₀ (mg/kg) |
---|---|
Mouse | 320 (i.p.) |
Rat | 890 (p.o.) |
No mutagenicity (Ames test) or hERG inhibition (IC₅₀ > 10 μM) .
Regulatory Status
Preclinical development aligns with ICH S7A guidelines. Phase I trials pending .
Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume